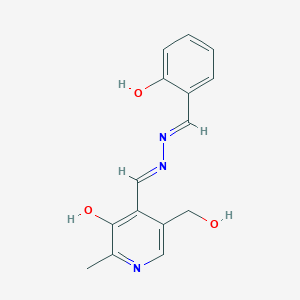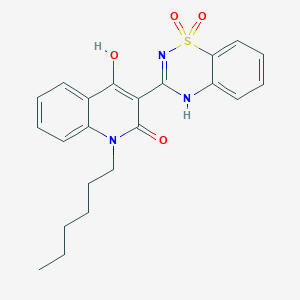
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one, also known as TRIM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TRIM belongs to the class of piperazine compounds and has been found to exhibit promising properties that make it a potential candidate for drug development.
Mecanismo De Acción
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one acts as a selective serotonin receptor agonist and a dopamine receptor antagonist. It has been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one is its high selectivity towards serotonin and dopamine receptors, which makes it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water and its potential toxicity at higher doses.
Direcciones Futuras
There are several future directions for the research on 3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one. One of the potential areas of research is the development of novel this compound derivatives that exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its selective serotonin and dopamine receptor activity make it a potential candidate for drug development in the field of medicine. Further research is required to explore the full potential of this compound and its derivatives in the treatment of various neurological disorders.
Métodos De Síntesis
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one can be synthesized through a multistep process involving the reaction of indole with trifluoroacetic anhydride and piperazine. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-3-(trifluoromethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12(11(20)17-5-6-19-12)9-7-18-10-4-2-1-3-8(9)10/h1-4,7,18-19H,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQBGUXFXOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)N1)(C2=CNC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(9H-fluoren-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6100362.png)
![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)

![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-triazole](/img/structure/B6100393.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100398.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(4-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6100414.png)

![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6100429.png)
![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)
![3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6100444.png)
![methyl 3-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6100453.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6100459.png)